

molecular formula and weight of Salinosporamide C

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Compound of Interest		
Compound Name:	Salinosporamide C	
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Salinosporamide C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinosporamide C is a natural product isolated from the marine actinomycete Salinispora tropica. It belongs to the salinosporamide family of compounds, which are known for their potent biological activities. While its close analog, Salinosporamide A (Marizomib), is a well-studied proteasome inhibitor that has entered clinical trials for cancer treatment,

Salinosporamide C presents a distinct chemical structure and attenuated biological profile.

This technical guide provides a comprehensive overview of the molecular formula, weight, and available biological data for Salinosporamide C, intended to inform further research and drug development efforts.

Chemical Properties

Salinosporamide C is characterized as a decarboxylated pyrrole analogue of Salinosporamide A.[1] Its fundamental chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C14H18CINO3	[1]
Molecular Weight	283.75 g/mol	[1]



Biological Activity and Mechanism of Action

The primary mechanism of action for the **salinosporamide c**lass of compounds, exemplified by Salinosporamide A, is the inhibition of the 20S proteasome.[2][3] The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition can lead to the accumulation of regulatory proteins, cell cycle arrest, and apoptosis, making it a key target in cancer therapy.[3][4] Salinosporamide A covalently modifies the active site threonine residues of the 20S proteasome, leading to irreversible inhibition.[2][3]

In contrast, **Salinosporamide C** exhibits significantly reduced cytotoxic activity.[1] This is attributed to its distinct chemical structure, which lacks the β -lactone ring that is crucial for the potent proteasome inhibitory activity of Salinosporamide A.[1] The β -lactone acts as the electrophilic "warhead" that covalently binds to the proteasome's active site.[5] The absence of this key functional group in **Salinosporamide C** results in a dramatic decrease in its ability to inhibit the proteasome and, consequently, its anticancer effects.

Comparative Cytotoxicity

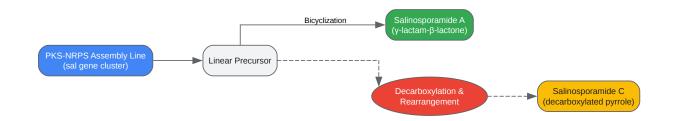
Studies comparing the cytotoxic effects of Salinosporamide A and C against the HCT-116 human colon carcinoma cell line have demonstrated a substantial difference in potency. Salinosporamide A exhibits an IC₅₀ value of 11 ng/mL, whereas **Salinosporamide C** is significantly less active.[1][2] This stark contrast underscores the critical role of the β -lactone moiety in the biological activity of this class of compounds.

Biosynthesis of Salinosporamides

The biosynthesis of salinosporamides in Salinispora tropica is governed by a dedicated gene cluster, referred to as the 'sal' gene cluster.[5] This pathway involves a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[2][5] The biosynthesis of Salinosporamide A proceeds through the assembly of three key building blocks: acetate, cyclohexenylalanine, and chloroethylmalonyl-CoA.[5][6] The formation of the characteristic y-lactam-β-lactone bicyclic core is a critical step in the pathway.[5]

Salinosporamide C is believed to be a rearranged or shunt product of the main Salinosporamide A biosynthetic pathway.[4] Its formation likely involves the decarboxylation of a precursor, leading to the formation of the pyrrole ring system. The proposed biosynthetic relationship between Salinosporamide A and C is depicted in the diagram below.





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